1,3-PBIT dihydrobromide

Nitric Oxide Synthase iNOS Isoform Selectivity

Non-selective NOS inhibitors confound iNOS research by blocking beneficial eNOS/nNOS pathways. 1,3-PBIT dihydrobromide resolves this with quantifiable 190-fold iNOS selectivity (Ki iNOS=47 nM, eNOS=9000 nM). • Ki values: iNOS 47 nM, nNOS 250 nM, eNOS 9000 nM • Validated in endotoxemia rat model; reverses hypotension • ≥98% purity, crystalline solid, -20°C storage. Ideal for unambiguous iNOS pathway dissection.

Molecular Formula C12H20Br2N4S2
Molecular Weight 444.3 g/mol
Cat. No. B1663030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-PBIT dihydrobromide
SynonymsS,S'-1,3-phenylene-bis(1,2-ethanediyl)bis-isothiourea, dihydrobromide
Molecular FormulaC12H20Br2N4S2
Molecular Weight444.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)CCSC(=N)N)CCSC(=N)N.Br.Br
InChIInChI=1S/C12H18N4S2.2BrH/c13-11(14)17-6-4-9-2-1-3-10(8-9)5-7-18-12(15)16;;/h1-3,8H,4-7H2,(H3,13,14)(H3,15,16);2*1H
InChIKeyWCXGFTJSDASEPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





1,3-PBIT Dihydrobromide: A Benchmark iNOS Inhibitor for Isoform Profiling


1,3-PBIT dihydrobromide (CAS 200716-66-1), also known as S,S'-(1,3-Phenylenebis(1,2-ethanediyl))bisisothiourea, is a synthetic non-amino acid isothiourea compound that functions as a potent and selective inhibitor of inducible nitric oxide synthase (iNOS) [1]. It is a member of the bisisothiourea class of NOS inhibitors, characterized by two isothiourea moieties linked via a 1,3-substituted phenylene spacer. This compound is primarily utilized as a pharmacological tool to dissect the role of iNOS in various physiological and pathological processes, including inflammation, septic shock, and neurodegenerative disorders, where iNOS-derived nitric oxide (NO) plays a critical role [2].

Workflow iNOS isoform profiling in inflammation and sepsis research models
Compound class Bisisothiourea tool compound with defined 1,3-phenylene spacer
Use context Cell-free and cell-based NOS activity assay workflows

Why Generic NOS Inhibitors Cannot Substitute for iNOS-Specific Studies


The nitric oxide synthase (NOS) family comprises three distinct isoforms: inducible (iNOS), endothelial (eNOS), and neuronal (nNOS). While all three catalyze the production of nitric oxide, their physiological roles and pathological involvements differ significantly. Non-selective NOS inhibitors, or those with poor isoform discrimination, can confound experimental outcomes by simultaneously blocking beneficial eNOS- and nNOS-mediated pathways (e.g., vasodilation, neurotransmission) while attempting to inhibit deleterious iNOS activity. 1,3-PBIT dihydrobromide addresses this critical limitation through its well-characterized and quantifiable selectivity profile for iNOS over eNOS and nNOS, making it an essential tool for studies requiring specific iNOS blockade without confounding effects on constitutive NOS isoforms [1][2].

Isoform overlap Non-selective NOS inhibitors may simultaneously block eNOS-mediated vasodilation and nNOS-mediated neurotransmission, confounding iNOS-specific interpretation.
Selectivity shift Close analogs or positional isomers can substantially alter isoform selectivity; the 1,3-substitution pattern is defining and may not transfer to 1,4-PBIT or simple alkyl isothioureas.
Model context In vivo iNOS inhibitor profiles may not translate directly across disease models; class-level inference should be verified with compound-specific endpoint data.

Quantifiable Performance Advantages Over Key Comparators


Isoform Selectivity vs. S-Ethylisothiourea (SEIT)

While both compounds are isothiourea-based NOS inhibitors, 1,3-PBIT dihydrobromide exhibits a fundamentally different and more desirable selectivity profile for iNOS over eNOS and nNOS compared to the simpler analog S-Ethylisothiourea (SEIT). This differentiation is critical for studies where off-target inhibition of constitutive NOS isoforms must be minimized [1].

iNOS Selectivity vs. SEIT
Cross-study comparable
1,3-PBIT: iNOS Ki 47 nM vs SEIT: iNOS Ki 19 nM, eNOS Ki 39 nM, nNOS Ki 29 nM
~190-fold iNOS/eNOS selectivity vs ~2-fold for SEIT
Supports iNOS-specific assay context; SEIT is non-selective across isoforms.
Cell-free recombinant human NOS enzyme system.
Nitric Oxide Synthase iNOS Isoform Selectivity Drug Discovery

Selectivity Window vs. 1400W for In Vivo Applications

1,3-PBIT dihydrobromide and 1400W are both potent iNOS inhibitors, but they offer distinct selectivity and potency profiles that inform their application. 1400W is a more potent iNOS inhibitor (Ki of 7 nM) but exhibits a much narrower selectivity window against nNOS (2 µM) compared to 1,3-PBIT's selectivity over nNOS (250 nM). This difference is particularly relevant for in vivo studies where nNOS inhibition can lead to confounding neurological effects [1].

Selectivity Profile vs. 1400W
Cross-study comparable
1,3-PBIT: 5.3-fold iNOS/nNOS vs 1400W: 286-fold iNOS/nNOS, Ki iNOS 7 nM
190-fold iNOS/eNOS; balanced isoform selectivity window
Balanced isoform selectivity context; nNOS interference may differ between inhibitors.
Cell-free recombinant enzyme system; in vivo nNOS context requires review.
iNOS Selectivity Ratio In Vivo Pharmacology Nitric Oxide

Positional Isomer Comparison: 1,3-PBIT vs. 1,4-PBIT

The positional isomer 1,4-PBIT (para-substituted) is a more potent inhibitor of iNOS and nNOS but exhibits significantly reduced selectivity over eNOS compared to 1,3-PBIT (meta-substituted). This demonstrates that the simple change in phenyl ring substitution pattern from 1,3 to 1,4 drastically alters the NOS isoform selectivity profile, underscoring the importance of using the correct isomer for specific iNOS-focused research [1][2].

1,3-PBIT vs. 1,4-PBIT Isomer
Cross-study comparable
1,3-PBIT: ~190-fold iNOS/eNOS vs 1,4-PBIT: ~47-fold iNOS/eNOS, iNOS Ki 7.6 nM, nNOS Ki 16 nM
1,3-substitution favors iNOS over nNOS; 1,4-isomer is more potent against nNOS
Substitution pattern alters isoform selectivity; isomer identity is critical for iNOS-focused studies.
Cell-free recombinant human NOS enzyme system.
Structure-Activity Relationship NOS Inhibitor 1,3-PBIT 1,4-PBIT Isomer Comparison

Potency and Selectivity vs. Aminoguanidine and L-NIL

1,3-PBIT dihydrobromide demonstrates a substantial potency and selectivity advantage over older generation iNOS inhibitors like aminoguanidine and L-NIL. While aminoguanidine was one of the first iNOS-selective inhibitors, its potency is in the micromolar range, which can lead to off-target effects at the high concentrations required for efficacy. Similarly, L-NIL, while more selective, is also less potent. 1,3-PBIT provides a nanomolar Ki and a well-defined selectivity window, enabling more robust and interpretable results in cellular assays [1][2].

Potency vs. Aminoguanidine & L-NIL
Cross-study comparable
1,3-PBIT: iNOS Ki 47 nM vs Aminoguanidine Ki 16,000 nM; L-NIL IC50 3,300 nM
Reported ~340-fold and ~70-fold lower Ki vs earlier inhibitors
Supports lower-concentration study design; may reduce off-target risk at screening concentrations.
Different assay platforms and enzyme sources; verify in own experimental system.
iNOS Potency Comparison Aminoguanidine L-NIL Cell-Based Assay

In Vivo Efficacy in a Rat Model of Endotoxemia

In a conscious male Sprague-Dawley rat model of endotoxemia, intraperitoneal administration of 1,3-PBIT dihydrobromide (10 mg/kg) provided clear functional evidence of iNOS inhibition, as demonstrated by its ability to reverse endotoxin-induced hypotension and normalize systemic nitrite production. This in vivo activity confirms its utility as a pharmacological tool for probing iNOS-mediated pathophysiology in whole-animal models, complementing its well-defined in vitro profile [1].

In Vivo Rat Endotoxemia
Supporting evidence
10 mg/kg i.p. reversed endotoxin-induced hypotension and normalized systemic nitrite production in conscious male Sprague-Dawley rats.
Reported in vivo model-response context for iNOS-dependent hemodynamic endpoints.
Single study; model-specific review required for other in vivo contexts.
In Vivo Pharmacology Septic Shock Endotoxemia iNOS Rat Model

Aqueous Solubility Advantage for In Vivo Dosing

The dihydrobromide salt form of 1,3-PBIT provides excellent aqueous solubility (≤100 mg/mL in water), which is a significant practical advantage for both in vitro and in vivo experimental workflows. This high water solubility facilitates the preparation of clear, consistent dosing solutions for intraperitoneal or intravenous administration in animal models, eliminating the need for complex formulations involving DMSO or other organic co-solvents that can introduce experimental artifacts or toxicity [1].

Aqueous Solubility
Supporting evidence
Dihydrobromide salt form: ≤100 mg/mL in water at room temperature.
Supports aqueous formulation workflows; may reduce need for organic co-solvents in dosing solutions.
Supplier-reported property; verify solubility in target buffer or media.
Solubility Formulation In Vivo Dosing Drug Delivery Aqueous Solubility

Optimal Research Applications Based on Performance Profile


In Vitro Dissection of iNOS Pathways Without Constitutive NOS Interference

1,3-PBIT dihydrobromide is ideally suited for cell-based and biochemical assays where the specific contribution of iNOS to a phenotype must be isolated. Its 190-fold selectivity for iNOS over eNOS (Ki = 9000 nM) ensures that at effective iNOS-inhibiting concentrations (e.g., 1-10 µM), eNOS activity remains largely unaffected, allowing for unambiguous interpretation of results [1][2].

In Vivo Modeling of iNOS-Driven Pathologies

The compound's demonstrated efficacy in a rat model of endotoxemia, where it reversed hypotension and normalized nitrite production, validates its use in studying iNOS-dependent cardiovascular and inflammatory pathologies in vivo. Its high aqueous solubility facilitates straightforward dosing, making it a practical choice for animal studies requiring systemic administration of an iNOS inhibitor [1].

Comparative Pharmacology and SAR Studies

As a structurally defined bisisothiourea with a unique 1,3-substitution pattern on the central phenyl ring, 1,3-PBIT serves as an essential reference compound for structure-activity relationship (SAR) studies aimed at understanding the molecular determinants of NOS isoform selectivity. Its distinct profile compared to the 1,4-isomer (1,4-PBIT) and the simple alkyl isothiourea SEIT provides a benchmark for evaluating novel iNOS inhibitors [1][2].

Calibration and Validation of iNOS-Specific Assays

Due to its well-characterized and publicly available Ki values for all three human NOS isoforms (iNOS: 47 nM, eNOS: 9000 nM, nNOS: 250 nM), 1,3-PBIT dihydrobromide can be used as a reference standard to calibrate and validate new assays designed to measure NOS activity or screen for iNOS-selective inhibitors. Its reproducible inhibition profile provides a reliable benchmark for assay performance [1].

Application
Selection Property
Validation Focus
iNOS pathway dissection studies
Isoform selectivity review
eNOS and nNOS activity monitoring at working concentrations
In vivo iNOS-driven pathology models
In vivo model-response context
Hemodynamic and nitrite endpoint verification
NOS inhibitor SAR studies
1,3-substitution pattern identity
Isomer-specific selectivity comparison across NOS isoforms
iNOS assay calibration and validation
Reported Ki benchmark profile
Cross-isoform inhibition verification against published data

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31 linked technical documents
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